Product packaging for Methyl 3-aminopropanoate hydrochloride(Cat. No.:CAS No. 3196-73-4)

Methyl 3-aminopropanoate hydrochloride

Cat. No.: B555160
CAS No.: 3196-73-4
M. Wt: 139.58 g/mol
InChI Key: XPGRZDJXVKFLHQ-UHFFFAOYSA-N
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Description

Methyl 3-aminopropanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-aminopropionate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17501. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2 B555160 Methyl 3-aminopropanoate hydrochloride CAS No. 3196-73-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGRZDJXVKFLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370492
Record name Methyl 3-aminopropionate hydrochloride
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-73-4
Record name 3196-73-4
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Record name Methyl 3-aminopropionate hydrochloride
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Record name methyl 3-aminopropanoate hydrochloride
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Significance in Organic Synthesis

Methyl 3-aminopropionate hydrochloride serves as a crucial precursor in the synthesis of a wide array of organic molecules, ranging from simple ligands to complex, biologically active compounds. Its bifunctional nature, possessing both a primary amine and a methyl ester group, allows for a diverse range of chemical modifications.

The amine group can readily participate in nucleophilic substitution and addition reactions, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This dual reactivity makes it a valuable tool for medicinal chemists and synthetic organic chemists alike.

Furthermore, this compound is utilized in the construction of macrocycles, which are large cyclic molecules with important applications in drug discovery and materials science. nih.govru.nl The flexible three-carbon backbone of Methyl 3-aminopropionate hydrochloride can be incorporated into macrocyclic structures to modulate their conformation and properties.

A notable example of its application is in the synthesis of a water-soluble bidentate pyridine-acid ligand. medchemexpress.com This ligand has been used for the quantification of bovine serum albumin through fluorescence spectroscopy, highlighting the role of Methyl 3-aminopropionate hydrochloride in the development of analytical reagents. medchemexpress.com

Table 1: Applications of Methyl 3-aminopropionate hydrochloride in Organic Synthesis

Application Description Key Findings
Peptidomimetic Synthesis Used as a building block to create peptide analogues with modified backbones. hilarispublisher.comacs.org Incorporation of the β-amino acid structure can lead to increased proteolytic stability and altered conformational preferences, which are desirable properties in drug design. acs.org
Macrocycle Construction Incorporated into large cyclic structures to influence their shape and function. nih.gov The flexible nature of the 3-aminopropionate unit allows for the synthesis of diverse macrocyclic scaffolds with potential applications in host-guest chemistry and as therapeutic agents. ru.nl
Ligand Synthesis Serves as a precursor for the synthesis of functional ligands for metal coordination and molecular recognition. medchemexpress.com A water-soluble bidentate pyridine-acid ligand synthesized from this compound has been successfully used in fluorescence spectroscopy for protein quantification. medchemexpress.com
Pharmaceutical Intermediates Employed in the synthesis of key intermediates for active pharmaceutical ingredients. nih.gov Utilized in the preparation of amide compounds that are precursors to dual inhibitors of HDAC and EGFR, which are targets in cancer therapy. nih.gov

Relevance in Advanced Materials Science

The utility of Methyl 3-aminopropionate hydrochloride extends beyond traditional organic synthesis into the realm of advanced materials science. Its ability to be incorporated into polymeric structures and to modify surfaces makes it a valuable component in the design of functional materials.

In the field of polymer chemistry, Methyl 3-aminopropionate hydrochloride has been used in the synthesis of functional polymers. For instance, it has been employed in the creation of polyrotaxanes, which are mechanically interlocked molecules with potential applications in drug delivery and biomaterials. nih.govtandfonline.comresearchgate.net The amine group of the compound can be used to graft the molecule onto a polymer backbone, introducing new functional groups and altering the properties of the material. nih.govtandfonline.com

Another significant application is in surface modification. google.comgoogle.com The compound can be used to functionalize the surfaces of materials, such as microfluidic droplets, to control their interfacial properties and to enable the attachment of other molecules. google.comgoogle.com This is particularly useful in the development of biosensors and other diagnostic devices.

The ability to introduce amino and ester functionalities also opens up possibilities for creating biodegradable and biocompatible materials. The ester linkage can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled degradation of the material in a biological environment.

Table 2: Applications of Methyl 3-aminopropionate hydrochloride in Advanced Materials Science

Application Description Key Findings
Functional Polymer Synthesis Used as a monomer or grafting agent to create polymers with specific functionalities. nih.govtandfonline.comresearchgate.net Incorporated into polyrotaxanes to modulate protein interaction and cellular internalization, demonstrating its potential in the design of sophisticated drug delivery systems. nih.govtandfonline.com
Surface Modification Employed to alter the surface properties of materials at the molecular level. google.comgoogle.com Utilized in the surface engineering of microfluidic droplets, enabling the capture of molecular targets within the droplets for high-throughput screening applications. google.comgoogle.com
Biomaterial Development Serves as a building block for the creation of biocompatible and biodegradable materials. The ester functionality provides a site for controlled degradation, which is a desirable feature for temporary implants and drug delivery vehicles.

Historical Context of Research Applications

Esterification Reactions of Beta-Alanine

The direct esterification of β-alanine with methanol (B129727) stands as the primary route to Methyl 3-aminopropionate hydrochloride. This transformation is typically facilitated by an acid catalyst, which protonates the carboxylic acid group of β-alanine, making it more susceptible to nucleophilic attack by methanol.

Thionyl Chloride-Mediated Esterification

A widely employed and highly effective method for synthesizing Methyl 3-aminopropionate hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol. In this process, thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which then acts as the catalyst for the esterification. This approach is favored for its high efficiency and the convenient removal of byproducts.

A common laboratory procedure begins with suspending β-alanine in an excess of methanol, often under cooled conditions in an ice bath. chemicalbook.comresearchgate.net Thionyl chloride (typically 1.1-1.2 equivalents) is then added dropwise to the stirred suspension. researchgate.netrsc.org The reaction mixture is first stirred at a low temperature or room temperature before being heated to reflux. chemicalbook.comrsc.org The reflux period can range from 2 to 6 hours to ensure the reaction goes to completion. chemicalbook.comrsc.orggoogle.com Upon completion, the solvent and any excess thionyl chloride are removed by evaporation, yielding the desired product, Methyl 3-aminopropionate hydrochloride, often in high purity and with yields reported to be up to 100%. chemicalbook.com

ParameterMethod A chemicalbook.comMethod B rsc.org
Reagents β-alanine, Methanol, Thionyl Chlorideβ-alanine, Methanol, Thionyl Chloride
Initial Temp. Ice bathNot specified
Stirring 1 hr (ice bath), 30 min (room temp.)Not specified
Reflux Temp. 66 °CReflux
Reflux Time 6 hours2 hours
Reported Yield 100%Not specified

This table presents data from selected academic syntheses for illustrative purposes.

Other Acid-Catalyzed Esterification Approaches

Beyond thionyl chloride, other acidic reagents are utilized to catalyze the esterification of β-alanine. These methods provide alternatives that may be preferable depending on the scale of the synthesis and available resources.

Sulfuric Acid: Concentrated sulfuric acid (H₂SO₄) is a classic and potent catalyst for Fischer-Speier esterification. In a typical synthesis, β-alanine is mixed with methanol, and concentrated sulfuric acid is added slowly while controlling the temperature. google.com The mixture is then heated to reflux at approximately 65–68 °C for about 8 hours. google.com After the reaction, a workup procedure is required to isolate the product from the strong acid.

Trimethylchlorosilane (TMSCl): A milder and more convenient method involves using trimethylchlorosilane (TMSCl) in methanol. nih.gov This system generates HCl in situ under less harsh conditions than concentrated sulfuric acid or thionyl chloride. nih.gov The reaction is typically performed by adding TMSCl to a mixture of the amino acid in methanol and stirring at room temperature for an extended period, often between 12 to 15 hours. nih.govgoogle.com This method is noted for its mild conditions, simple procedure, and the ability to produce high yields of the amino acid methyl ester hydrochloride. nih.govgoogle.com

Catalyst SystemKey ConditionsAdvantages
Sulfuric Acid (H₂SO₄) Reflux in methanol (65-68°C, 8h) google.comStrong, traditional catalyst
Trimethylchlorosilane (TMSCl) Room temperature in methanol (12-15h) nih.govgoogle.comMild conditions, high yield, simple workup nih.gov

This table compares different acid catalyst systems for the esterification of β-alanine.

Alternative Synthetic Routes to the Amino Ester Hydrochloride

While the direct esterification of β-alanine is the most common synthetic strategy, variations in the reagents that generate the catalytic acid in situ represent the main alternative approaches. The use of the trimethylchlorosilane/methanol system can be considered a distinct route from the more traditional methods using strong protic acids or thionyl chloride, primarily due to its significantly milder reaction conditions. nih.govgoogle.com Other methods reported for the synthesis of amino acid esters in general include the use of ion-exchange resins or multi-step protection-esterification-deprotection sequences, though these are less commonly cited specifically for Methyl 3-aminopropionate hydrochloride compared to direct, one-pot acid catalysis. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of Methyl 3-aminopropionate hydrochloride synthesis are highly dependent on several key parameters. Academic research has focused on optimizing these conditions to enhance reaction rates and product purity.

Temperature and Solvent Effects on Reaction Efficiency

Temperature plays a critical role in the esterification process. The solubility of the starting material, β-alanine, in the reaction solvent is a crucial factor. Studies have shown that the solubility of β-alanine in solvent mixtures like methanol and water is positively correlated with temperature. researchgate.net Therefore, heating the reaction mixture, typically to the reflux temperature of methanol (around 65-68°C), not only increases the reaction rate but also ensures the substrate remains in solution. chemicalbook.comgoogle.com

The composition of the solvent can also influence the reaction. The protonation constants of β-alanine, a key factor in the acid-catalyzed mechanism, are known to change with both temperature and the solvent environment, such as in acetonitrile-water mixtures. univ-ovidius.ro Furthermore, physical properties of the solution like viscosity are temperature-dependent, which can affect mixing efficiency and mass transfer during the reaction. cetjournal.it While methanol is the standard solvent for producing the methyl ester, the choice of solvent is a critical parameter in optimizing similar chemical reactions. researchgate.net

FactorEffect on Synthesis
Temperature Increases solubility of β-alanine researchgate.net. Increases reaction rate. Affects protonation constants univ-ovidius.ro.
Solvent Medium for the reaction. Affects solubility and protonation state of reactants researchgate.netuniv-ovidius.ro.

This table summarizes the influence of temperature and solvent on the synthesis.

Catalyst Systems for Enhanced Reaction Rates

The choice of catalyst is fundamental to the synthesis. In the methods described, the catalyst is typically HCl, generated in situ from thionyl chloride or TMSCl, or a strong acid like sulfuric acid. chemicalbook.comgoogle.comnih.gov However, research into related amino acid esterifications has explored alternative catalyst systems to improve efficiency and environmental friendliness.

Isolation and Purification Techniques for Research Applications

Following the synthesis, the crude methyl 3-aminopropionate hydrochloride often requires purification to achieve the high degree of purity necessary for research applications. Several techniques are employed for this purpose, with the choice of method depending on the scale of the synthesis and the desired final purity.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. For methyl 3-aminopropionate hydrochloride, this typically involves dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. While specific solvent systems for the recrystallization of methyl 3-aminopropionate hydrochloride are not extensively detailed in the provided literature, general procedures for amino acid ester hydrochlorides involve concentrating the reaction mixture and adding an "anti-solvent" to induce precipitation. nih.gov Commonly used anti-solvents for similar compounds include diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

Chromatographic Techniques: Chromatography is a powerful tool for the separation and purification of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For the synthesis of methyl 3-aminopropionate hydrochloride, a common mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol. medchemexpress.com The spots on the TLC plate can be visualized using a ninhydrin (B49086) solution, which reacts with the primary amine to produce a colored spot. nih.gov

Column Chromatography: For preparative scale purification, column chromatography is frequently utilized. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column to elute the components at different rates. For the purification of related amino acid ester derivatives, a mobile phase consisting of dichloromethane and methanol in a high ratio (e.g., 100:1 v/v) has been reported to be effective. medchemexpress.com The fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative purposes. For the analysis of amino acid esters, reversed-phase HPLC is often employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous buffer can be adjusted to optimize the separation. nih.gov Detection is commonly achieved using a UV detector. nih.gov

A summary of purification and characterization techniques is provided in the table below.

Table 2: Isolation, Purification, and Characterization Techniques for Methyl 3-Aminopropionate Hydrochloride
TechniqueStationary PhaseMobile Phase/Solvent SystemDetection/CharacterizationPurposeReference
Crystallization-Methanol/Ether or THFMelting Point, NMRPurification nih.gov
Thin-Layer ChromatographySilica GelDichloromethane/MethanolNinhydrin StainingReaction Monitoring, Purity Check nih.govmedchemexpress.com
Column ChromatographySilica GelDichloromethane/MethanolTLC, NMRPreparative Purification medchemexpress.com
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase)Acetonitrile/Aqueous BufferUV DetectorPurity Analysis, Quantification nih.govnih.gov
Nuclear Magnetic Resonance (NMR)-Chloroform-d (CDCl₃) or DMSO-d₆Chemical Shift (δ)Structural Elucidation medchemexpress.com

Characterization: The identity and purity of the synthesized methyl 3-aminopropionate hydrochloride are confirmed using various analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for structural confirmation. The ¹H NMR spectrum of methyl 3-aminopropionate hydrochloride in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and the amine groups, and the ammonium (B1175870) protons. medchemexpress.com

Utility in Peptide Chemistry and Peptidomimetics

In the realm of peptide science, the modification of peptide structures to enhance their properties is a key area of research. Unnatural amino acids and cyclization strategies are often employed to improve stability, potency, and receptor selectivity.

Incorporation into Diaminopropionic Acid (DAP) Residue-Containing Peptides

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid found in various natural products, including antibiotics like bleomycins. nih.gov Peptides containing DAP residues often exhibit significant biological activity. While Methyl 3-aminopropionate hydrochloride is the methyl ester of 3-aminopropionic acid (β-alanine), the synthesis of DAP-containing peptides typically utilizes orthogonally protected methyl esters of 2,3-diaminopropionic acid. nih.govresearchgate.net

For instance, a common precursor for introducing a DAP residue is a protected form like Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride. nih.gov The synthesis of such compounds often starts from other amino acids, such as serine. nih.govresearchgate.net The use of amino acid methyl esters is a recurring theme in these syntheses, as the ester group provides a convenient handle for peptide bond formation while the other functionalities are suitably protected. The general strategy involves the use of solution-phase peptide synthesis techniques. sigmaaldrich.com

Application in Macrocyclic Peptidomimetic Synthesis via Ring-Closing Metathesis

Ring-closing metathesis (RCM) has become a powerful and widely used method for synthesizing macrocyclic peptides. wikipedia.org This reaction creates a carbon-carbon double bond, forming a stable, conformationally constrained ring that can enhance a peptide's biological activity and stability against proteases. nih.gov The synthesis involves a metal-catalyzed intramolecular reaction between two terminal alkene moieties within a linear peptide precursor. wikipedia.org

The incorporation of unnatural amino acids, including β-amino acid derivatives, into the peptide backbone is a common strategy in the design of peptidomimetics for RCM. While direct examples detailing the use of Methyl 3-aminopropionate hydrochloride in RCM were not prominently found, its derivatives containing alkenyl groups could serve as key components in this process. A β-alanine unit can act as a flexible linker within the linear precursor, helping to position the terminal alkenes for efficient cyclization. The resulting macrocyclic structures are important in drug discovery, with applications as species-selective inhibitors, for example, in antimalarial research. nih.gov

Precursor for Unnatural Amino Acid Derivatives

Methyl 3-aminopropionate hydrochloride is fundamentally a derivative of the unnatural amino acid β-alanine and serves as an excellent starting point for synthesizing more complex unnatural amino acids. chemscene.comsigmaaldrich.com These novel amino acids are crucial for developing peptidomimetics with improved pharmacological profiles, such as enhanced stability and receptor affinity. sigmaaldrich.com

The reactivity of both the primary amine and the methyl ester allows for a wide range of chemical modifications. For example, the amine can undergo N-alkylation to introduce new side chains. A documented synthesis shows the reaction of n-amylamine with an acrylate (B77674) to form a 3-(N-pentylamino)propionate, which is then N-methylated, demonstrating how the β-amino acid scaffold can be elaborated. google.com Such modifications lead to a vast array of structural elements that are invaluable for building combinatorial libraries used in drug discovery. sigmaaldrich.com

Summary of Synthetic Applications
Application AreaStarting Material(s)Key Intermediate/ReagentProduct TypeReference
Peptide Synthesis Protected Amino AcidsMethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate HClDAP-containing peptides nih.gov
Heterocyclic Synthesis Ethyl 3-aminopropionate HCl, Aromatic AldehydeThioglycolic AcidThiazolidine-4-one derivatives nih.gov
Unnatural Amino Acids n-Amylamine, AcrylateFormaldehyde, Formic AcidN,N-disubstituted β-amino acid google.com
Ligand Synthesis Methyl 3-aminopropanoate HClPyridine-based precursorsBidentate pyridine-acid ligands medchemexpress.commedchemexpress.com

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The functional groups of Methyl 3-aminopropionate hydrochloride make it a suitable precursor for building various heterocyclic ring systems.

Synthesis of Bidentate Pyridine-Acid Ligands

Research indicates that Methyl 3-aminopropionate hydrochloride is a useful reagent in the synthesis of bidentate pyridine-acid ligands. medchemexpress.commedchemexpress.com These ligands are important in coordination chemistry and can be used to form stable complexes with metal ions. The synthesis would likely involve the reaction of the primary amine of Methyl 3-aminopropionate hydrochloride with a suitable pyridine (B92270) derivative containing an electrophilic center, such as a chloromethyl or aldehyde group. Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid would yield the final bidentate ligand, capable of coordinating to a metal center through both a pyridine nitrogen and a carboxylate oxygen.

Formation of Thiazolidine (B150603) Derivatives

Thiazolidines, particularly thiazolidin-4-ones, are a class of heterocyclic compounds with a range of biological activities. A well-documented, one-pot synthesis of thiazolidine-4-one derivatives utilizes ethyl 3-aminopropionate hydrochloride, a close analog of the title compound. nih.gov The reaction proceeds via condensation and cyclization between the amino ester, various aromatic aldehydes, and thioglycolic acid. nih.govnih.gov The amino group of the ester attacks the aldehyde to form an intermediate imine (Schiff base), which then undergoes cyclization through reaction with the thiol group of thioglycolic acid. This versatile reaction allows for the creation of a library of thiazolidine derivatives by simply varying the aromatic aldehyde used in the first step. nih.gov

Derivatization to Indole-Based Structures

Methyl 3-aminopropionate hydrochloride is a key intermediate in the synthesis of complex heterocyclic structures, notably those containing an indole (B1671886) nucleus. The primary amino group of the β-alanine methyl ester (released from its hydrochloride salt) readily participates in amide bond formation with activated carboxylic acids.

A significant application is its reaction with indole derivatives to form N-substituted amides. For instance, researchers have synthesized methyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate by acylating β-alanine methyl ester with 5-bromo-3-trichloroacetylindole. nih.govwustl.edu This reaction creates a direct linkage between the β-amino ester backbone and the indole ring system. Similarly, it has been used to prepare 3-(1-ethyl-1H-indole-3-carbonyl)aminopropionic acid through acylation followed by ester hydrolysis. nih.govwustl.edu

Another documented example is the synthesis of methyl 3-(anthracene-9-carboxamido)propanoate. hilarispublisher.com This compound was prepared by reacting methyl 3-aminopropionate hydrochloride with anthracene-9-carboxylic acid in the presence of coupling agents like EDC·HCl and HOBt. hilarispublisher.com These syntheses highlight the role of methyl 3-aminopropionate hydrochloride as a reliable nucleophile for creating amide-linked, multi-ring systems.

Synthesis of Indole and Anthracene Derivatives
Starting MaterialReagentProductReference
Methyl 3-aminopropionate hydrochloride5-Bromo-3-trichloroacetylindoleMethyl 3-(5-bromo-1-ethyl-1H-indole-3-carbonyl)aminopropionate nih.govwustl.edu
Methyl 3-aminopropionate hydrochlorideAnthracene-9-carboxylic acid / EDC·HCl / HOBtMethyl 3-(anthracene-9-carboxamido)propanoate hilarispublisher.com

Involvement in Chiral Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, chiral building blocks are enantiomerically pure compounds used as starting materials to construct complex chiral molecules, a critical process in drug discovery. Methyl 3-aminopropionate hydrochloride (H₂N-CH₂-CH₂-COOCH₃·HCl) is, by its nature, an achiral molecule as it does not possess a stereocenter.

Therefore, it does not function as a chiral building block itself. Instead, it serves as an achiral precursor or synthon in synthetic pathways where chirality is introduced at a later stage. This is often accomplished through the use of chiral catalysts, auxiliaries, or reagents that can differentiate between enantiotopic faces or groups of a prochiral intermediate derived from the starting material. The development of new synthetic methods, including catalytic asymmetric reactions, facilitates the production of complex chiral drug candidates from non-chiral starting materials like methyl 3-aminopropionate.

Use in Enantioselective C-Acylation for Chiral Cα-Tetrasubstituted α-Amino Acid Derivatives

The use of methyl 3-aminopropionate for the direct synthesis of chiral Cα-tetrasubstituted α-amino acid derivatives via an enantioselective C-acylation pathway is not prominently documented in reviewed scientific literature. Methodologies for producing α,α-disubstituted α-amino acids typically rely on different starting materials, such as α-iminoesters, or alternative synthetic strategies. rsc.org For example, the alkylation of β-alanine Schiff base complexes has been used to produce α,α-disubstituted β-amino acids, not α-amino acids. acs.org The chemical structure of methyl 3-aminopropionate, a β-amino ester, does not lend itself to direct C-acylation at the α-position to form a tetrasubstituted α-amino acid.

General Amide Compound and Ester Derivative Formation

The formation of amides is one of the most common and significant applications of methyl 3-aminopropionate hydrochloride in synthesis. The free amino group, typically accessed by neutralizing the hydrochloride salt with a non-nucleophilic base, acts as a potent nucleophile.

It reacts readily with activated carboxylic acid derivatives such as acyl chlorides and acid anhydrides via nucleophilic acyl substitution to form a stable amide bond. A more common and milder method involves the use of peptide coupling reagents. As demonstrated in the synthesis of methyl 3-(anthracene-9-carboxamido)propanoate, reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently create the amide linkage between the amine of methyl 3-aminopropionate and a carboxylic acid. hilarispublisher.com

The compound itself is a methyl ester, which is typically formed via the esterification of its parent amino acid, β-alanine. A standard laboratory preparation involves reacting β-alanine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), which also serves to form the hydrochloride salt. rsc.orghilarispublisher.com

General Reactions of Methyl 3-aminopropionate
Reaction TypeReactantKey ReagentsProduct TypeReference
Amide FormationCarboxylic AcidEDC, HOBtN-substituted 3-aminopropionate hilarispublisher.com
Amide FormationAcyl ChlorideBaseN-substituted 3-aminopropionate
Ester Formation (Synthesis)β-AlanineMethanol, Thionyl ChlorideMethyl 3-aminopropionate hydrochloride rsc.org

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Pharmaceutical Intermediates and Bioactive Molecules

Methyl 3-aminopropionate hydrochloride serves as a foundational component in the synthesis of more complex, biologically active compounds. americanchemicalsuppliers.com It is widely used as a pharmaceutical intermediate and a reagent in proteomics research. nih.govchemdad.com The compound is prepared through the esterification of β-Alanine and is valued for its ability to introduce a flexible three-carbon chain with a terminal amine group, a common motif in many bioactive molecules. nih.gov This structural feature makes it a useful building block for creating diverse molecular scaffolds aimed at various biological targets. nih.gov Its application is noted in the synthesis of various compounds, including those with potential therapeutic effects for conditions like heart disease by acting as an inhibitor of serine proteases. escholarship.org

Role in Targeted Therapy Development

The specific structural characteristics of Methyl 3-aminopropionate hydrochloride make it an ideal precursor for molecules designed to interact with specific biological targets, a cornerstone of modern precision medicine.

In the field of molecular imaging, which is crucial for diagnosing and understanding diseases like multiple sclerosis, Methyl 3-aminopropionate hydrochloride has been utilized in the development of ligands for sphingosine-1-phosphate (S1P) receptors. americanchemicalsuppliers.com Specifically, it has been used in the synthesis of potential radiotracers for the S1P receptor subtype 5 (S1PR5). americanchemicalsuppliers.com In one synthesis, Methyl 3-aminopropionate hydrochloride was reacted with a naphthalene-containing compound via reductive amination to produce secondary amine esters, which are key intermediates for S1PR5 ligands. americanchemicalsuppliers.com While this specific example targets S1PR5, the chemistry highlights its utility in creating precursors for positron emission tomography (PET) radiotracers for the entire S1P receptor family, which includes the important S1PR1 subtype. americanchemicalsuppliers.comamericanchemicalsuppliers.com

Table 1: Synthesis of S1PR5 Ligand Precursors A simplified representation of the reaction involving Methyl 3-aminopropionate hydrochloride.

Reactant 1Reactant 2Reaction TypeProduct ClassReference
Naphthalene-based aldehydeMethyl 3-aminopropionate hydrochlorideReductive AminationSecondary amine ester (S1PR5 ligand intermediate) americanchemicalsuppliers.com

Kinase inhibitors are a major class of targeted cancer therapies, and Methyl 3-aminopropionate hydrochloride has proven instrumental in their synthesis.

HSET Inhibitors: Research has detailed the use of Methyl 3-aminopropionate hydrochloride in creating inhibitors for the kinesin HSET (KIFC1), a target in cancer therapy. In the synthesis of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate inhibitors, the compound was reacted with a benzoic acid derivative in the presence of coupling agents like HATU to form a key amide bond, yielding an intermediate that is further elaborated into the final HSET inhibitor. semanticscholar.org

Table 2: HSET Inhibitor Synthesis Data Details of the coupling reaction to form an HSET inhibitor precursor.

Reactant 1Reactant 2Coupling AgentProductYieldReference
Methyl 3-aminopropanoate hydrochloride3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acidHATU, DIPEAMethyl 3-(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamido)propanoate81–97% semanticscholar.org

EGFR Inhibitors: The compound is also a key component in the synthesis of dual-targeting inhibitors. In the development of novel inhibitors that target both Histone Deacetylase (HDAC) and the Epidermal Growth factor receptor (EGFR), Methyl 3-aminopropionate hydrochloride was used as a linker. escholarship.org It was condensed with a carboxylic acid intermediate derived from an osimertinib-based structure to form a key amide intermediate. escholarship.org This intermediate was then converted into the final hydroxamic acid, yielding a dual EGFR/HDAC inhibitor designed to overcome drug resistance. escholarship.org

Methyl 3-aminopropionate hydrochloride, also known as β-Alanine Methyl Ester, is a recognized intermediate in the synthesis of potent HDAC inhibitors, including Trichostatin A and Trapoxin B. americanchemicalsuppliers.comchemdad.comsemanticscholar.org Its role is to provide a flexible linker that connects the surface recognition "cap" group to the zinc-binding group (ZBG) of the inhibitor, a common pharmacophore model for this class of drugs.

Recent research has explicitly demonstrated its use in creating novel dual-target inhibitors. For example, in the design of compounds that inhibit both anaplastic lymphoma kinase (ALK) and HDACs, Methyl 3-aminopropionate was coupled with a carboxylic acid intermediate using agents like EDCI and HOBT to form the linker portion of the final inhibitor. nih.gov Similarly, in the synthesis of dual EGFR and HDAC inhibitors, it was added to an activated carboxylic acid to create the amide bond that forms the core of the linker structure. escholarship.org

Table 3: Use in Dual ALK/HDAC Inhibitor Synthesis Synthesis step incorporating the linker precursor.

IntermediateReagentCoupling AgentsProduct ClassReference
Carboxylic acid derivative of 2,4-pyrimidinediamineMethyl 3-aminopropionateEDCI, HOBT, DIPEAAmide-linked intermediate for dual ALK/HDAC inhibitor nih.gov

Research on Compounds with Anti-infective Activity

Beyond cancer and targeted therapies, Methyl 3-aminopropionate hydrochloride contributes to the development of new agents to combat infectious diseases.

In an effort to create new antibiotics with a broader spectrum of activity, researchers have modified the natural product pleuromutilin (B8085454). Methyl 3-aminopropionate hydrochloride has been used to synthesize novel C-22-substituted amino ester derivatives of pleuromutilin. nih.gov In these syntheses, the hydrochloride salt is reacted with a tosylated pleuromutilin derivative in the presence of a base like DIPEA. semanticscholar.org This reaction attaches the methyl 3-aminopropionate moiety to the pleuromutilin core via an amine linkage, resulting in new compounds that have been evaluated for their antibacterial activity against pathogens like Staphylococcus aureus. nih.govsemanticscholar.org

Precursor for Derivatives with Anti-influenza A Virus Activity

While direct synthesis of anti-influenza A virus agents starting from methyl 3-aminopropionate hydrochloride is not extensively documented in publicly available literature, research into structurally related compounds provides insights into its potential as a precursor. For instance, a study on N-phenyl-substituted β-amidoamidines, which are structurally related to the natural antiviral agent amidinomycin, has shown significant in vitro activity against the influenza A virus (H3N2). nih.gov

In this research, a series of racemic N-phenyl-substituted β-amidoamidines hydrochlorides were synthesized. nih.gov Notably, three of these compounds, those with long linear aliphatic chains (from n-C8H17 to n-C12H25), demonstrated significant antiviral potency. nih.gov The in vitro antiviral activity of two of these compounds was found to be 6 to 20 times greater than that of the commercial antiviral drug rimantadine, exhibiting lower EC50 values and a higher therapeutic index. nih.gov Furthermore, these non-toxic compounds showed a protective effect in mice infected with influenza A (H3N2). nih.gov

Although the synthesis in this particular study began with methacryloyl anilide, the structural similarity of the resulting active compounds to derivatives of β-alanine suggests that methyl 3-aminopropionate hydrochloride could serve as a viable starting material for the synthesis of analogous compounds with potential anti-influenza activity.

Table 1: In Vitro Anti-influenza A/H3N2 Virus Activity of N-phenyl-substituted β-amidoamidines

Compound EC50 (μg/mL) Therapeutic Index
4d Data not available >20
4e Data not available >20
4f Data not available >10
Rimantadine Data not available 10

Data derived from a study on N-phenyl-substituted β-amidoamidines, which are structurally related to derivatives of β-alanine. nih.gov

Exploration in Neurological Disorder Research

The exploration of methyl 3-aminopropionate hydrochloride in the context of neurological disorders is an area of ongoing investigation. While direct studies are limited, the role of β-alanine and its derivatives in the central nervous system suggests potential avenues for research. For example, the non-proteinogenic amino acid α-amino-β-methylaminopropionic acid (BMAA), which shares a structural resemblance to β-alanine, has been studied for its potential role in neurodegenerative diseases. mdpi.com Research has shown that BMAA can cause neurodegenerative symptoms in various in vivo studies and that it acts predominantly on motor neurons. mdpi.com

Furthermore, studies on Alzheimer's disease have identified various molecular targets, including acetylcholinesterase (AChE). nih.gov The development of multi-target-directed ligands is a key strategy in Alzheimer's research. nih.gov While no direct synthesis of such ligands from methyl 3-aminopropionate hydrochloride is reported in the searched literature, its structure presents a potential scaffold for the design of new compounds targeting pathways implicated in neurodegeneration.

Studies in Oncology-Related Compound Synthesis

In the field of oncology, methyl 3-aminopropionate hydrochloride has been utilized as a starting material for the synthesis of compounds with potential anticancer activity. One notable area of research is the synthesis of quinoxaline (B1680401) derivatives. A series of amino acids and their corresponding hydrazides and N-alkyl amines attached to a quinoxaline core via a propanoyl spacer have been synthesized. nih.gov The starting material for this synthesis was methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate, a related propanoate ester. nih.gov

The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines. nih.gov Out of 25 synthesized compounds, 10 showed inhibitory action on HCT-116 cancer cells, and 17 compounds were active against MCF-7 cell lines. nih.gov The most active compounds demonstrated IC50 values in the low micromolar range, comparable to the reference drug doxorubicin. nih.gov

Table 2: Cytotoxic Activity of Quinoxaline Derivatives

Cell Line Number of Active Compounds IC50 Range of Active Compounds (μg/mL) Doxorubicin IC50 (μg/mL)
HCT-116 10 1.9 - 7.52 3.23
MCF-7 17 2.3 - 6.62 3.23

Data from a study on quinoxaline derivatives synthesized from a related propanoate ester. nih.gov

Another area of interest is the development of kinase inhibitors for cancer therapy. nih.goved.ac.uk While direct synthesis of kinase inhibitors from methyl 3-aminopropionate hydrochloride is not explicitly detailed in the reviewed literature, its structure as a β-amino acid ester makes it a plausible building block for creating peptidomimetics and other scaffolds that could target kinase activity. nih.gov

Mechanistic Investigations and Reaction Pathways Involving Methyl 3 Aminopropionate Hydrochloride

Reaction Mechanism Elucidation in Multi-step Syntheses

A primary example is its own synthesis via Fischer esterification of β-alanine. This reaction is typically performed by treating β-alanine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or gaseous HCl. nih.govechemi.com The mechanism when using thionyl chloride involves two potential pathways. In one, thionyl chloride reacts with methanol to generate HCl in situ, which then protonates the carboxylic acid of β-alanine, activating it for nucleophilic attack by methanol. echemi.com Alternatively, the carboxylic acid can directly attack thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by methanol to yield the ester. In both scenarios, the final product is the hydrochloride salt, as the amino group is protonated under the acidic conditions.

In subsequent synthetic steps, such as amide bond formation, the reaction mechanism is equally critical. For instance, in the synthesis of methyl 3-(anthracene-9-carboxamido)propanoate, methyl 3-aminopropionate hydrochloride is coupled with anthracene-9-carboxylic acid. echemi.com This transformation typically requires coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Hydroxybenzotriazole (HOBt). echemi.com The mechanism involves the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate. This intermediate can be attacked by the deprotonated amino group of methyl 3-aminopropionate (requiring a base like diisopropylethylamine, DIPEA, to neutralize the hydrochloride salt) to form the final amide product. HOBt is often added to suppress side reactions and improve efficiency by forming an activated ester intermediate that is less prone to racemization and rearrangement. echemi.com These multi-step processes rely on a sequence of nucleophilic acyl substitution reactions, where the careful choice of reagents and conditions dictates the reaction pathway and success. youtube.com

Analysis of Stereochemical Control in Derivatization

While methyl 3-aminopropionate hydrochloride is itself an achiral molecule, its derivatization can lead to the formation of chiral centers, making stereochemical control a significant consideration. When the compound reacts with a chiral reagent or under the influence of a chiral catalyst, the resulting products can be enantiomerically enriched.

The principles of stereochemical control are paramount in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of enantiomers can differ significantly. wikipedia.org The derivatization of β-amino esters, for example, can be directed to favor one stereoisomer over another. This is often achieved through catalyst-controlled reactions where a chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer. nih.gov

For reactions involving the amino group of methyl 3-aminopropionate, a chiral acylating agent could be used to form diastereomeric amides. The stereochemical outcome would be influenced by the steric and electronic properties of both the β-amino ester and the chiral reagent. In such indirect separation methods, the resulting diastereomers can often be separated using standard chromatographic techniques. wikipedia.org

Similarly, if the ester were to be modified or if the methylene (B1212753) group adjacent to the ester (the α-carbon) were to be functionalized, the approach of the reagents could be influenced by chiral auxiliaries or catalysts, leading to a stereoselective transformation. Although direct examples involving methyl 3-aminopropionate hydrochloride are specific to the reaction context, the general strategies for achieving stereoselectivity in β-amino acid derivatives, such as biocatalytic dynamic kinetic resolution or photoredox catalysis with chiral catalysts, provide a clear framework for how such control could be exerted. nih.govnih.gov

Catalytic Approaches in Reactions with the Compound

Catalysis is essential for enhancing the rate, selectivity, and efficiency of reactions involving methyl 3-aminopropionate hydrochloride. Both the amino and ester functionalities can participate in or be the target of catalytic transformations.

Nucleophilic catalysis is a powerful strategy for activating carboxylic acid derivatives, including esters. In this mechanism, a nucleophilic catalyst reacts with the electrophilic substrate to form a highly reactive intermediate, which is then more susceptible to attack by the final nucleophile. youtube.comyoutube.com

Chiral bicyclic imidazoles have emerged as highly effective nucleophilic catalysts for various transformations, particularly asymmetric acylation reactions. rsc.orgnih.gov While not explicitly documented with methyl 3-aminopropionate hydrochloride, the mechanism is broadly applicable. For instance, if the ester group were the target of a transesterification reaction, a chiral imidazole (B134444) catalyst could react with it to form a reactive acylimidazolium intermediate. This intermediate is significantly more electrophilic than the starting ester, accelerating the rate of attack by an incoming alcohol. The chiral scaffold of the catalyst would orient the reactants in the transition state to favor the formation of one enantiomer of the product. These catalysts have been successfully applied in kinetic resolutions and asymmetric Steglich rearrangements, demonstrating their potential to induce high levels of enantioselectivity. nih.gov Bifunctional catalysts incorporating an imidazole moiety have also been developed for reactions like the phosphorylation of alcohols, showcasing the versatility of this catalytic motif. nih.gov

Catalyst TypeReaction ClassMechanistic RolePotential Application with Subject Compound
Bicyclic ImidazolesAsymmetric AcylationForms a highly reactive chiral acylimidazolium intermediate.Kinetic resolution or asymmetric transesterification of the ester group.
Thionyl Chloride (as catalyst)Fischer EsterificationGenerates HCl in situ or forms a reactive chlorosulfite intermediate. echemi.commasterorganicchemistry.comSynthesis of the compound from β-alanine. nih.gov
EDC/HOBtAmide Bond FormationActivates carboxylic acid via O-acylisourea or HOBt-ester intermediate. echemi.comAcylation of the amino group. echemi.com

Tandem catalysis, where multiple catalytic transformations occur sequentially in a single pot, offers significant advantages in terms of efficiency and sustainability. An auto-tandem reaction is one where the catalyst for a subsequent step is generated in a preceding step.

In the context of β-amino esters, one could envision a sequence where the molecule first undergoes a catalyzed reaction at one functional group, which then enables a second catalytic cycle at another site. For example, a reaction could be designed where an initial modification of the amino group of methyl 3-aminopropionate hydrochloride generates a substrate suitable for an intramolecular cyclization catalyzed by the same or a different catalytic system present in the mixture. Poly(β-amino esters), which can be synthesized from related precursors, are known to be responsive to stimuli like pH, a property that could be exploited in controlled catalytic sequences. researchgate.netnih.gov While specific auto-tandem sequences involving methyl 3-aminopropionate hydrochloride are not widely reported, the concept of combining different catalytic cycles, such as a retro-aldol reaction followed by a 1,2-hydride shift, has been demonstrated in other systems for converting biomass into valuable chemicals and illustrates the potential of this advanced catalytic strategy. nih.gov

Understanding Electronic and Steric Effects in Reactivity

The reactivity of methyl 3-aminopropionate hydrochloride is governed by the interplay of electronic and steric effects associated with its structure.

Electronic Effects: The molecule contains an electron-withdrawing ester group (-COOCH₃) and an amino group (-NH₂) which is electron-donating but is protonated as the hydrochloride salt (-NH₃⁺), making it strongly electron-withdrawing.

Amino Group Reactivity : As the free amine, the nitrogen's lone pair makes it a potent nucleophile, ready to attack electrophiles like acyl chlorides or activated carboxylic acids. echemi.com As the hydrochloride salt, the -NH₃⁺ group is non-nucleophilic and deactivates the molecule toward electrophilic attack. A base is required to free the amine for reaction.

Ester Group Reactivity : The carbonyl carbon of the ester is electrophilic due to the polarization of the C=O bond and the inductive effect of the methoxy (B1213986) group. However, esters are generally less reactive than acid chlorides or anhydrides because the lone pairs on the adjacent oxygen atom can donate electron density through resonance, slightly stabilizing the carbonyl group. youtube.comkinampark.com This moderate reactivity means that reactions like hydrolysis or amidation often require catalysis (acid or base) or highly reactive nucleophiles. acs.org

Steric Effects: Methyl 3-aminopropionate is a relatively small and linear molecule, which generally results in low steric hindrance.

The primary amino group is sterically unencumbered, facilitating its reaction with a wide range of electrophiles.

The methyl ester group is also not significantly hindered, allowing access for nucleophiles to the carbonyl carbon.

However, steric effects can become significant depending on the reacting partner. A bulky nucleophile attacking the ester carbonyl or a bulky electrophile reacting with the amino group would experience increased steric repulsion, slowing the reaction rate. kinampark.com Studies on the hydrolysis of various ester prodrugs have shown that increased steric bulk near the ester group can dramatically decrease the rate of metabolic activation by enzymes. nih.gov Similarly, the reactivity of nucleophiles is known to be attenuated by steric hindrance, as seen in the lower reactivity of t-butylamine compared to less hindered primary amines in reactions with esters. kinampark.com These fundamental principles are directly applicable to predicting the reactivity of methyl 3-aminopropionate hydrochloride in various synthetic contexts.

FactorInfluence on Amino Group (-NH₂)Influence on Ester Group (-COOCH₃)Research Finding Context
Electronic Nucleophilic (as free base) due to nitrogen lone pair. Non-nucleophilic (as -NH₃⁺ salt).Electrophilic carbonyl carbon, but less reactive than acid chlorides due to resonance stabilization. kinampark.comRequires base for acylation; requires catalyst for hydrolysis/amidation. echemi.comyoutube.com
Steric Low hindrance as a primary amine, allowing for high reactivity.Relatively unhindered methyl ester allows nucleophilic access.General principle that bulky reagents will slow reaction rates at either site. kinampark.comnih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of methyl 3-aminopropionate hydrochloride, offering insights into the chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the molecule. The ¹H NMR spectrum of methyl 3-aminopropionate hydrochloride, typically recorded in a solvent like Chloroform-d, reveals distinct signals corresponding to the different proton environments. rsc.org

Key proton signals are observed for the methyl ester group (CH₃), the two methylene (B1212753) groups (CH₂), and the ammonium (B1175870) group (NH₃⁺). A representative ¹H NMR spectrum shows a singlet for the methyl protons at approximately 3.77 ppm. rsc.org The two methylene groups adjacent to the amine and the ester functionalities appear as multiplets, typically around 3.39 ppm and 2.95 ppm, respectively. rsc.org The protons of the ammonium group often present as a broad singlet at around 8.27 ppm. rsc.org

Table 1: ¹H NMR Chemical Shift Data for Methyl 3-aminopropionate hydrochloride

Functional Group Chemical Shift (δ) in ppm Multiplicity
-NH₃⁺ ~8.27 Broad Singlet
-OCH₃ ~3.77 Singlet
-CH₂-N ~3.39 Multiplet
-CH₂-C=O ~2.95 Multiplet

Data is representative and may vary based on solvent and experimental conditions. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in methyl 3-aminopropionate hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed furthest downfield, a characteristic feature of this functional group. The carbon of the methyl ester group and the two methylene carbons also exhibit characteristic chemical shifts that aid in the complete structural assignment. Spectroscopic studies support the molecular structure of related compounds. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Methyl 3-aminopropionate hydrochloride

Carbon Atom Predicted Chemical Shift (δ) in ppm
C=O (Ester) 170-175
-OCH₃ 50-55
-CH₂-N 35-40
-CH₂-C=O 30-35

Note: These are approximate ranges and can be influenced by the solvent and other experimental parameters.

Diffusion-Ordered Spectroscopy (DOSY) for Oligomerization Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. researchgate.net In the context of methyl 3-aminopropionate hydrochloride research, DOSY can be employed to investigate potential self-association or oligomerization in different solvents or under varying concentration conditions. researchgate.net By correlating NMR signals with the diffusion coefficients of the molecules, researchers can gain insights into the formation of larger molecular assemblies. researchgate.net

Advanced 2D NMR Techniques for Conformational Analysis

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), ROESY (Rotating-frame Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for a more in-depth conformational analysis. st-andrews.ac.uk

COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity between adjacent methylene groups. st-andrews.ac.uk

ROESY and NOESY experiments provide information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution.

HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate proton and carbon signals, allowing for the unambiguous assignment of each carbon atom to its attached protons. st-andrews.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of methyl 3-aminopropionate hydrochloride and for analyzing its fragmentation patterns. The molecular weight of methyl 3-aminopropionate hydrochloride is 139.58 g/mol . medchemexpress.comchemscene.com

Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. st-andrews.ac.uk The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule. Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters and amines can be observed, such as the loss of the methoxy (B1213986) group or cleavage adjacent to the nitrogen atom. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in methyl 3-aminopropionate hydrochloride. rsc.orglibretexts.org The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. rsc.orglibretexts.org

Key characteristic absorption bands include:

A strong, broad absorption in the region of 3300-2400 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium group (NH₃⁺). uc.edu

A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. libretexts.orguc.edulibretexts.org

C-O stretching vibrations of the ester are typically observed in the 1300-1000 cm⁻¹ region. uc.edu

C-H stretching vibrations from the methylene and methyl groups are found in the 3000-2850 cm⁻¹ range. libretexts.orguc.edulibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Methyl 3-aminopropionate hydrochloride

Functional Group Bond Vibration Frequency Range (cm⁻¹) Intensity
Ammonium N-H stretch 3300-2400 Strong, Broad
Ester C=O stretch ~1730 Strong, Sharp
Ester C-O stretch 1300-1000 Strong
Alkane C-H stretch 3000-2850 Medium to Strong

Values are approximate and can vary based on the sample preparation and instrument. libretexts.orguc.edulibretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While specific crystallographic data for Methyl 3-aminopropionate hydrochloride is not extensively detailed in the reviewed literature, the methodology can be understood from studies on closely related compounds, such as its precursor, β-alanine hydrochloride. In a typical X-ray diffraction study, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For instance, the crystal structure of mono-β-alaninium chloride was determined using single-crystal X-ray diffraction. semanticscholar.org The study revealed that the compound crystallizes in the orthorhombic system with the space group Pbca. semanticscholar.org The analysis provides precise lattice parameters and details the arrangement of the β-alaninium cation and the chloride anion in the crystal lattice, highlighting the hydrogen bonding and van der Waals forces that stabilize the structure. semanticscholar.org This type of detailed structural information is what would be sought for Methyl 3-aminopropionate hydrochloride to fully characterize its solid-state form.

Table 1: Illustrative Crystallographic Data for a Related Compound (β-alanine hydrochloride)

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.7414(5)
b (Å) 7.4671(6)
c (Å) 16.5288(11)
V (ų) 1202.31(14)
Z 8

This table presents data for β-alanine hydrochloride to illustrate the outputs of an X-ray crystallography study. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is widely applied in pharmaceutical analysis to determine the chemical purity of compounds like Methyl 3-aminopropionate hydrochloride and to assess radiochemical purity when the compound is labeled with a radionuclide for imaging or tracer studies.

A typical HPLC system for purity analysis would involve a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like trifluoroacetic acid), a pump to propel the mobile phase, and a detector (commonly a UV detector). nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic identifier.

Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, linear, and robust. researchgate.netresearchgate.net Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. ijprajournal.com

For radiochemical analysis, the HPLC system is equipped with a radioactivity detector in series with the UV detector. This setup allows for the simultaneous detection of both the non-radioactive chemical components and their radiolabeled counterparts. ru.nl The radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form. ru.nl This is crucial for radiolabeled compounds to ensure that the detected signal originates from the target molecule and not from radioactive impurities. ru.nl

Table 2: General Parameters for HPLC Method Validation

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak is well-resolved from impurity peaks. Ensures the method is selective for the compound of interest.
Linearity (r²) ≥ 0.99 Confirms a proportional response to concentration.
Precision (% CV or RSD) Typically < 2% Demonstrates the reproducibility of the method.
Accuracy (% Recovery) Typically 98-102% Shows how close the measured value is to the true value.

This table outlines common validation parameters and their typical acceptance criteria in HPLC method development. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions. In the synthesis of Methyl 3-aminopropionate hydrochloride from β-alanine, TLC is employed to track the conversion of the starting material to the desired ester product. chemicalbook.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.

For the synthesis of Methyl 3-aminopropionate hydrochloride, the disappearance of the β-alanine spot and the appearance of a new spot corresponding to the product indicates the reaction's progress. chemicalbook.com Since amino acids and their esters are often not visible under UV light, a visualizing agent is required. A 2% solution of ninhydrin (B49086) in ethanol is commonly used as a color developer. chemicalbook.com When the TLC plate is sprayed with or dipped into the ninhydrin solution and gently heated, amines and amino acids appear as colored spots (typically purple or yellow), allowing for their visualization. The reaction is considered complete when the spot corresponding to the starting material (β-alanine) is no longer visible. chemicalbook.com

Table 3: Typical TLC Parameters for Monitoring the Synthesis of Methyl 3-aminopropionate hydrochloride

Parameter Description
Stationary Phase Silica gel plate
Application Spotting of the reaction mixture at different time intervals.
Mobile Phase A solvent system capable of separating the starting material from the product (e.g., a mixture of dichloromethane (B109758) and methanol).
Detection/Visualization Spraying with a 2% ethanol solution of ninhydrin followed by heating. chemicalbook.com
Observation Monitoring the disappearance of the starting material spot. chemicalbook.com

Future Research Directions and Translational Perspectives

Expanding Synthetic Methodologies for Enhanced Efficiency

The preparation of methyl 3-aminopropionate hydrochloride is foundational to its application in further research and development. Traditional methods typically involve the esterification of β-alanine. One common and high-yielding approach involves reacting β-alanine with methanol (B129727) in the presence of thionyl chloride. chemicalbook.comrsc.org This reaction is typically performed by first adding thionyl chloride to methanol under ice-bath cooling, followed by the addition of β-alanine and subsequent refluxing. chemicalbook.com This method has been reported to achieve a quantitative yield of 100%. chemicalbook.com

An alternative strategy employs concentrated sulfuric acid as the catalyst instead of thionyl chloride. google.com In this process, β-alanine is stirred in methanol, and concentrated sulfuric acid is added slowly. The mixture is then heated to reflux to drive the esterification. google.com While both methods are effective, future research is geared towards developing more sustainable and atom-economical synthetic routes. This includes exploring solid acid catalysts, enzymatic processes, and flow chemistry setups to minimize waste, reduce harsh reagent use, and allow for safer, continuous production.

Comparison of Synthetic Methods for Methyl 3-aminopropionate hydrochloride

MethodKey ReagentsTypical ConditionsReported YieldReference
Thionyl Chloride Methodβ-Alanine, Methanol, Thionyl Chloride (SOCl₂)Initial cooling, followed by reflux at ~66°C for several hours.100% chemicalbook.com
Sulfuric Acid Methodβ-Alanine, Methanol, Concentrated Sulfuric Acid (H₂SO₄)Heating to reflux (65-68°C) for 6-8 hours.Not specified, but effective for producing the sulfate (B86663) salt intermediate. google.com

Novel Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, presents a promising frontier for methyl 3-aminopropionate hydrochloride. Amino acids and their derivatives are excellent building blocks for self-assembling systems due to their ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov

Research has demonstrated that amino acid methyl esters, such as those derived from glycine (B1666218) and alanine (B10760859), can be used as functional components in ligands that self-assemble with lanthanide ions to form highly luminescent structures. acs.org The ester group and the amino group provide key coordination sites. Given its structure, methyl 3-aminopropionate hydrochloride is a prime candidate for incorporation into novel supramolecular architectures. Future research could explore its use in creating metal-organic frameworks (MOFs), hydrogels, and self-assembling peptides. nih.gov The specific length and flexibility of its three-carbon backbone, differing from α-amino acids, could lead to unique assembly properties and the formation of novel materials with applications in sensing, catalysis, and biomedicine.

Integration into Chemo- and Biocatalytic Processes

Methyl 3-aminopropionate hydrochloride is a valuable intermediate in organic synthesis. It has been used in the preparation of bidentate pyridine-acid ligands, which are employed in fluorescence spectroscopy for quantifying proteins like bovine serum albumin. medchemexpress.com It also serves as a starting material for synthesizing more complex molecules, such as dipeptides like 1-[(Phenylmethoxy)carbonyl]-L-prolyl-β-alanine Methyl Ester. chemicalbook.com

Its integration into catalytic processes is an area ripe for exploration. As a primary amine and an ester, it can participate in a wide array of chemical transformations. Future work could focus on using it as a substrate in enzyme-mediated synthesis, where the chirality and functionality of enzymes can be harnessed for stereoselective modifications. chemscene.com Furthermore, its role as a ligand precursor can be expanded to develop new catalysts for asymmetric synthesis, where the ligand structure is crucial for controlling the reaction's outcome. The development of chemo-enzymatic cascade reactions starting from this compound could provide efficient pathways to valuable pharmaceutical and fine chemical targets.

Exploration in Advanced Polymer Science

The role of amino acids in polymer science is expanding, particularly in the development of biocompatible and biodegradable materials. While not a polymer itself, methyl 3-aminopropionate hydrochloride can be used as a monomer or a functional additive in polymerization processes. Research has shown that its parent compound, β-alanine, can be used with citric acid to prepare polymer carbon dots, which are fluorescent nanomaterials with applications in bioimaging. dovepress.com

Future investigations could focus on the direct polymerization of methyl 3-aminopropionate hydrochloride, or its derivatives, to form novel polyamides or polyesters. These polymers would be expected to have unique properties, such as enhanced biodegradability and biocompatibility, due to the amino acid backbone. Additionally, drawing inspiration from the use of other amino acids like alanine and glycine in piezoelectric polymer composites, methyl 3-aminopropionate could be incorporated into flexible polymer matrices to create advanced functional materials for wearable sensors and energy harvesting devices. acs.org

Contribution to New Therapeutic Modalities

While methyl 3-aminopropionate hydrochloride is not a therapeutic agent itself, it is a key building block for molecules with significant biological and therapeutic potential. Its parent molecule, β-alanine, is a well-known supplement that increases muscle carnosine concentrations, thereby enhancing physical performance and acting as an antioxidant and pH buffer in muscle tissue. nih.govresearchgate.net The therapeutic potential of β-alanine and its derivatives extends to neuroprotection and the improvement of parameters in diabetes mellitus. nih.gov

The primary contribution of methyl 3-aminopropionate hydrochloride in this field is as a precursor in drug discovery and development. For instance, related compounds serve as intermediates in the synthesis of pharmaceuticals like the bisphosphonate drug Ibandronate Sodium. google.comgoogle.com Furthermore, its structure makes it an ideal starting point for creating peptidomimetics and other small molecules designed to interact with biological targets. Future research will likely leverage this compound for the synthesis of novel drug candidates and for creating advanced drug delivery systems, such as the polymer carbon dots used for delivering drugs to the cell nucleus. dovepress.com

Potential Therapeutic Relevance of β-Alanine and its Derivatives

Compound/Derivative ClassMechanism/Application AreaSignificanceReference
β-AlaninePrecursor to CarnosineEnhances muscle buffering capacity, antioxidant properties, and physical performance. nih.govwebmd.com
Carnosine / Zinc-L-CarnosineAnti-inflammatory, Antioxidant, AntiglycationPotential benefits in sarcopenia, neuroprotection, and diabetes. nih.gov
Drug IntermediatesChemical SynthesisUsed as a key intermediate for synthesizing pharmaceuticals like Ibandronate Sodium. google.com
Drug Delivery SystemsNanomaterial PrecursorUsed to create polymer dots for targeted drug delivery to organelles like the nucleus. dovepress.com

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-aminopropionate hydrochloride, and how can reaction conditions be optimized?

Methyl 3-aminopropionate hydrochloride is typically synthesized via esterification of β-alanine followed by hydrochloric acid treatment. details a method where methyl β-aminopropionate hydrochloride reacts with succinyl chloride in benzene under reflux to form methyl β-succinimidopropionate, achieving a yield of ~74% after distillation . Key parameters for optimization include:

  • Solvent selection : Benzene or dichloromethane (DMF) for solubility .
  • Temperature control : Reflux conditions (~12 hours) ensure complete acylation .
  • Purification : Fractional distillation or recrystallization to achieve >98% purity, as noted in and .

Q. What analytical techniques are critical for characterizing methyl 3-aminopropionate hydrochloride?

Essential methods include:

  • NMR spectroscopy : For structural confirmation. reports δ 3.77 ppm (t, NCH₂) and δ 3.66 ppm (s, OCH₃) in CDCl₃ .
  • IR spectroscopy : Peaks at 1775 cm⁻¹ (imide C=O) and 1715 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 153.13 for the free base) validate molecular weight .
  • HPLC : Purity assessment (>97% per ) .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

Methyl 3-aminopropionate hydrochloride is highly soluble in polar aprotic solvents (DMF, acetonitrile) but sparingly soluble in water . This influences:

  • Reaction medium selection : DMF or dichloromethane for coupling reactions .
  • Workup strategies : Precipitation in diethyl ether for isolation .

Advanced Research Questions

Q. How do stability studies under varying pH and temperature conditions inform storage protocols?

The compound’s hydrochloride salt form enhances stability compared to the free base. Key findings:

  • Acidic conditions (pH <3) : Stable at 4°C for >6 months .
  • Basic conditions (pH >8) : Rapid hydrolysis of the ester group occurs, requiring neutralization post-reaction .
  • Thermal degradation : Decomposition observed >150°C, necessitating storage at ≤25°C in desiccators .

Q. What role does methyl 3-aminopropionate hydrochloride play in synthesizing bioactive derivatives?

It serves as a key intermediate for:

  • Succinimide derivatives : Reacts with succinyl chloride to form methyl β-succinimidopropionate, a precursor for peptide-mimetic compounds .
  • Hydrazinium salts : Used in heterocyclic synthesis (e.g., oxetanes) via alkylation or acylation, as shown in .

Q. How should researchers address contradictions in reported purity levels across suppliers?

Discrepancies (e.g., >97% vs. >98%) arise from analytical method variability:

  • Validation : Cross-check purity via independent HPLC or titration .
  • Batch testing : Request certificates of analysis (CoA) from suppliers, as emphasized in .

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Emergency response : Immediate eye rinsing (15+ minutes with water) for accidental exposure .

Methodological Notes

  • Experimental reproducibility : Pre-dry solvents (e.g., molecular sieves in DMF) to prevent ester hydrolysis .
  • Data interpretation : Compare NMR shifts with literature values (e.g., δ 2.58 ppm for CH₂C in ) to confirm intermediate identity .
  • Contradiction resolution : Replicate synthesis under standardized conditions if purity disputes arise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.